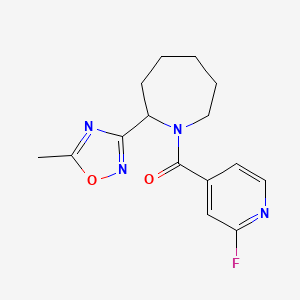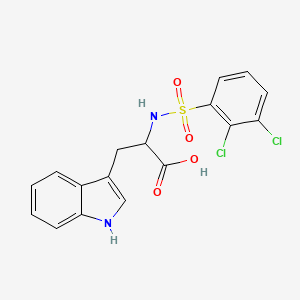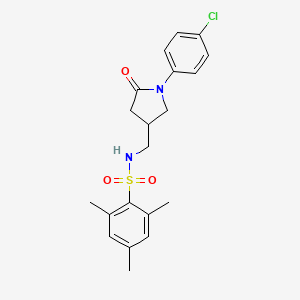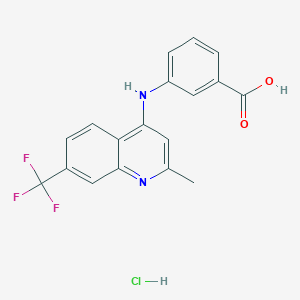
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane, also known as FPA-124, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA-124 has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research and development.
Wirkmechanismus
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is believed to exert its therapeutic effects through the modulation of various signaling pathways in the brain. Specifically, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound also appears to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on neurological disorders, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in various cell types, and it can inhibit the proliferation of cancer cells. This compound has also been shown to have cardioprotective effects, and it may be useful in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is that it is a small molecule drug that can be easily synthesized and modified. This makes it a useful tool for studying various signaling pathways and for developing new therapeutic agents. However, one limitation of this compound is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the Nrf2/ARE pathway. Additionally, further studies could be conducted to evaluate its safety and efficacy in animal models and in humans. Finally, this compound could be further modified to enhance its potency and selectivity, with the ultimate goal of developing new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane involves a multi-step process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to produce the key intermediate, which is subsequently converted to this compound through a series of additional steps.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been the subject of extensive scientific research due to its potential therapeutic applications. One area of focus has been its use as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can help to prevent the accumulation of toxic proteins in the brain that are associated with these disorders.
Eigenschaften
IUPAC Name |
(2-fluoropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXQAXDVVFDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)